molecular formula C13H14ClNO3 B2413850 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenoxy)ethanone CAS No. 2034454-24-3

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenoxy)ethanone

Cat. No.: B2413850
CAS No.: 2034454-24-3
M. Wt: 267.71
InChI Key: HHJZJKGBZOZYHF-UHFFFAOYSA-N
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Description

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenoxy)ethanone is a synthetic organic compound that features a bicyclic structure with an oxygen and nitrogen atom, as well as a chlorophenoxy group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenoxy)ethanone typically involves multiple steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.

    Introduction of the chlorophenoxy group: This step might involve nucleophilic substitution reactions where a suitable chlorophenol derivative reacts with an appropriate electrophile.

    Final assembly: The final step would involve coupling the bicyclic core with the chlorophenoxy group under specific conditions, possibly using a coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, or the use of catalysts to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenoxy)ethanone can undergo various chemical reactions:

    Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or other substituted phenoxy derivatives.

Scientific Research Applications

1-(2-Oxa-5-azabicyclo[22

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its unique structure.

    Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenoxy)ethanone would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The bicyclic structure could allow for specific binding interactions, while the chlorophenoxy group might enhance its affinity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenoxyethanone: Lacks the chlorine atom, which might affect its reactivity and biological activity.

    1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-methylphenoxy)ethanone: Contains a methyl group instead of chlorine, potentially altering its properties.

Uniqueness

The presence of the chlorophenoxy group in 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenoxy)ethanone might confer unique reactivity and biological activity compared to its analogs. The chlorine atom can influence the compound’s electronic properties and its interactions with biological targets.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3/c14-9-1-3-11(4-2-9)18-8-13(16)15-6-12-5-10(15)7-17-12/h1-4,10,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJZJKGBZOZYHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)COC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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